![molecular formula C19H21NO3 B2501899 Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1426314-56-8](/img/structure/B2501899.png)

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

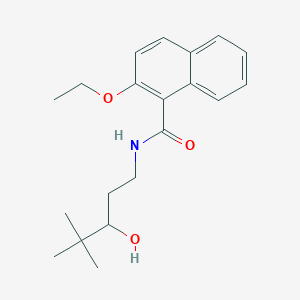

“Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone” is a chemical compound . It is available for purchase from various chemical suppliers. More detailed information about this compound can be found in the scientific literature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone gave naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate and naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate .Aplicaciones Científicas De Investigación

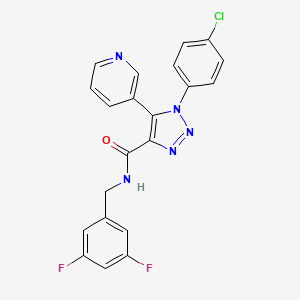

- The compound is synthesized via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This click chemistry approach allows for efficient and regioselective formation of the triazole ring, making it valuable in organic synthesis .

- Researchers have evaluated its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213. Understanding its effectiveness against bacterial strains is crucial for potential therapeutic applications .

- A related compound, 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f][1,10]phenanthroline , has been studied for its photophysical properties. It exhibits high-energy emission, making it interesting for optoelectronic applications .

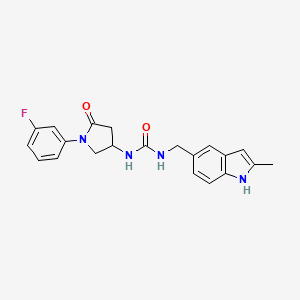

- Indole derivatives, including naphthalene-based compounds, possess diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Investigating its effects on cellular processes is essential .

- Novel derivatives of 9,10-di(naphthalen-2-yl)anthracene have been designed as blue fluorescent emissive materials. These compounds could find applications in efficient organic light-emitting diodes (OLEDs) .

Organic Synthesis and Click Chemistry

Antibacterial Activity

Photophysical Properties

Biological Potential

Fluorescent Materials for OLEDs

Propiedades

IUPAC Name |

1,9-dioxa-4-azaspiro[5.5]undecan-4-yl(naphthalen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-18(17-6-5-15-3-1-2-4-16(15)13-17)20-9-12-23-19(14-20)7-10-22-11-8-19/h1-6,13H,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHASZBUZZMBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)